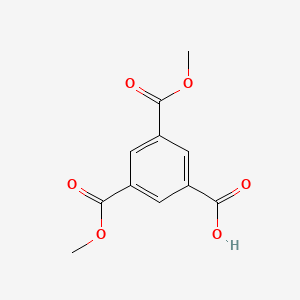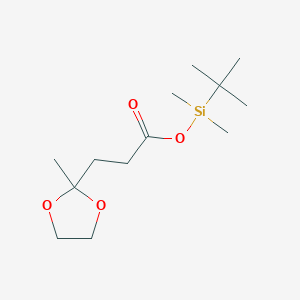
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group and a 2-methyl-1,3-dioxolan-2-yl group attached to a propanoate backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.
化学反応の分析
Types of Reactions
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Grignard reagents in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silyl ethers, while reduction can produce alcohols.
科学的研究の応用
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: It is involved in the preparation of intermediates for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the protection of hydroxyl groups through silylation. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and increasing the stability of the protected molecule . This protection is crucial in multi-step organic syntheses where selective reactions are required.
類似化合物との比較
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
Tert-butyl(dimethyl)silyloxyacetaldehyde: Acts as an aldol donor and acceptor in stereocontrolled reactions.
Tert-butyl(dimethyl)silyloxyethylamine: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its combination of a silyl protecting group and a dioxolane ring, which provides additional stability and reactivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.
特性
分子式 |
C13H26O4Si |
|---|---|
分子量 |
274.43 g/mol |
IUPAC名 |
[tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H26O4Si/c1-12(2,3)18(5,6)17-11(14)7-8-13(4)15-9-10-16-13/h7-10H2,1-6H3 |
InChIキー |
FSZLWTXJJFRRNL-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


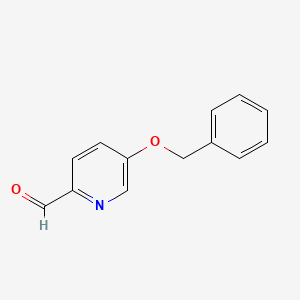
![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
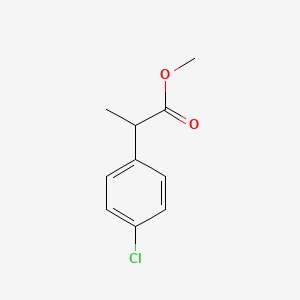
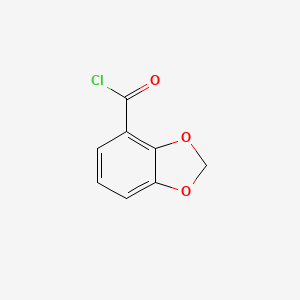
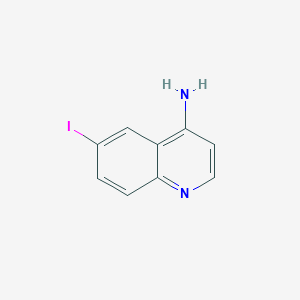

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
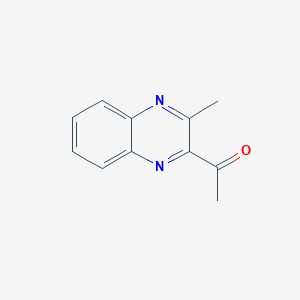
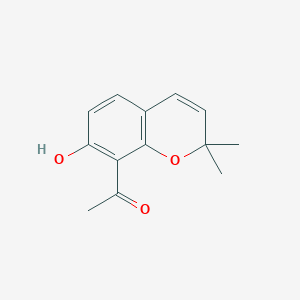
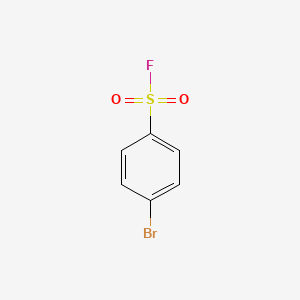
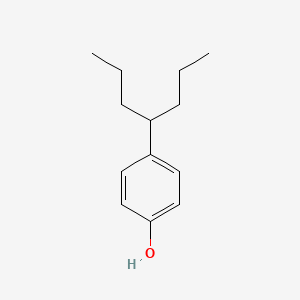
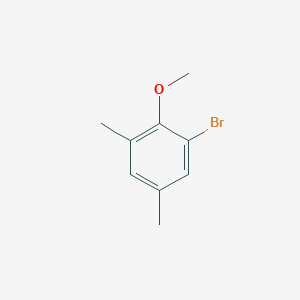
![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
